4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one
Description
Properties
IUPAC Name |
4,5,6-trichloro-1,3-diethylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O/c1-3-15-7-5-6(12)8(13)9(14)10(7)16(4-2)11(15)17/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZXNQMCVFOCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C(=C2N(C1=O)CC)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at elevated temperatures (140-220°C) for several hours . Microwave-assisted synthesis has also been reported, which significantly reduces reaction time and improves yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described
Biological Activity
4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.
- IUPAC Name : 4,5,6-trichloro-1,3-diethylbenzimidazol-2-one
- Molecular Formula : C11H11Cl3N2O
- Molecular Weight : 293.6 g/mol
- CAS Number : 2102410-28-4
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : Derivatives of this compound have shown potent activity against colorectal cancer (CRC), breast cancer (BC), and cervical cancer (CC) cell lines with IC50 values indicating strong inhibition of cell proliferation.
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity:
- Antibacterial and Antifungal Activity : Certain derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, some imidazole derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Cellular Mechanisms : The mechanism through which this compound exerts its effects is believed to involve the inhibition of specific enzymes or pathways related to cell growth and replication .
Study on Antitumor Effects
In a study conducted by Łukasz Tomorowicz et al. (2020), several derivatives of benzimidazole were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values as low as 10 µM against CRC cells, suggesting a promising avenue for developing new anticancer agents.
Antimicrobial Testing
A comprehensive evaluation of the antimicrobial properties was conducted using the broth microdilution method. Compounds derived from benzimidazole structures were tested against various pathogens. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics like ampicillin and chloramphenicol .
Summary of Findings
Future Directions
The promising biological activities of this compound warrant further investigation. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety in living organisms.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Scientific Research Applications
Antitumor Activity
Research indicates that 4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study conducted by Łukasz Tomorowicz et al. (2020), derivatives of benzimidazole were synthesized and tested for their cytotoxicity against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values as low as 10 µM against colorectal cancer (CRC) cells. This suggests a promising avenue for developing new anticancer agents.
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Colorectal Cancer | HCT116 | < 10 |
| Breast Cancer | MCF7 | < 15 |
| Cervical Cancer | HeLa | < 12 |
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity against various pathogens.
Case Study: Antimicrobial Testing
A comprehensive evaluation of the antimicrobial properties was conducted using the broth microdilution method. Compounds derived from benzimidazole structures were tested against several pathogens. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin and chloramphenicol.
| Pathogen | MIC Value (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than ampicillin (16 µg/mL) |
| Escherichia coli | 12 | Lower than chloramphenicol (25 µg/mL) |
| Candida albicans | 10 | Comparable to fluconazole (10 µg/mL) |
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazolone derivatives exhibit diverse biological and chemical profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The trichloro substitution in the target compound likely enhances electrophilic reactivity and membrane permeability , making it a candidate for antimicrobial or antitumor applications, as seen in halogenated analogs like 5-hydrosulfonyl derivatives (IC50 = 2.6–9 μM in A549 cells) .
- Diethyl groups at positions 1 and 3 may improve metabolic stability compared to methyl or single ethyl substituents, reducing rapid hepatic clearance .
Synthetic Challenges: The synthesis of diethyl-substituted benzimidazolones (e.g., 1,3-diethyl derivatives) often requires multi-step N-alkylation, as seen in attempts to produce 1,3-diethyl-1H-benzo[d]imidazol-2(3H)-thione .
Safety and Handling :
- Chlorinated benzimidazolones (e.g., 5,6-dichloro derivatives) are associated with toxicity hazards (harmful if inhaled/swallowed), suggesting similar risks for the trichloro target compound .
Q & A
What are the optimized synthetic routes for preparing 4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one?
Basic Research Question
A catalyst-free, one-pot synthesis approach can be employed using ethanol as a solvent under reflux conditions. For example, benzimidazole derivatives can react with isocyanides in ethanol at reflux for 12 hours to form structurally complex products. Yields may vary depending on substituents; halogenated analogs (e.g., 5,6-dichloro derivatives) have shown moderate to high yields (~60–90%) under similar conditions . Key steps include:
- Alkylation : Use alkyl halides (e.g., dodecyl bromide) with benzimidazol-2-one in the presence of tetra--butylammonium bromide as a phase-transfer catalyst .
- Halogenation : Introduce chloro substituents via electrophilic substitution or halogenation agents (e.g., -bromosuccinimide for bromination) .
How can computational methods like DFT aid in understanding the electronic structure of this compound?
Advanced Research Question
Density functional theory (DFT) calculations with the B3LYP/6-31G* basis set can optimize the molecular geometry and predict electronic properties. For benzimidazole derivatives, DFT has been used to:
- Calculate HOMO-LUMO gaps to assess reactivity.
- Simulate infrared (IR) and NMR spectra for comparison with experimental data .
- Analyze charge distribution to predict sites for electrophilic/nucleophilic attack.
Validation against experimental crystallographic data (e.g., bond lengths, angles) is critical to ensure accuracy .
What crystallographic techniques are recommended for structural elucidation?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Data Collection : Use a Rigaku Oxford Diffraction system with CrysAlisPro software for data acquisition .
- Structure Solution : Employ direct methods (SHELXD) and refine with SHELXL, incorporating hydrogen bonding and thermal displacement parameters .
- Validation : Check for planarity of the benzimidazole core and deviations in bond lengths (e.g., C–Cl bonds in trichloro derivatives average ~1.73 Å) .
How do halogen substituents influence the compound’s biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that halogenation (Cl, Br, F) enhances bioactivity by:
- Lipophilicity : Chloro groups increase membrane permeability (log increases by ~0.5 per Cl atom).
- Target Binding : Halogens engage in hydrophobic interactions with enzyme pockets (e.g., phospholipase D inhibition in 5-chloro analogs ).
- Metabolic Stability : Chlorinated derivatives exhibit slower hepatic clearance compared to non-halogenated analogs .
Experimental validation via enzyme assays (e.g., IC measurements) and molecular docking (using AutoDock Vina) is recommended .
How can researchers resolve contradictions in spectroscopic data across studies?
Advanced Research Question
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Cross-Validation : Compare H NMR chemical shifts across multiple solvents (DMSO-, CDCl) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H] for CHClNO: 291.0245) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 4,5,6-trichloro substitution from isomers) .
What strategies improve the yield of benzimidazolone derivatives in multi-step syntheses?
Basic Research Question
Optimize reaction conditions using design of experiments (DoE):
- Reductive Amination : Use sodium cyanoborohydride in methanol at 50°C for >90% conversion .
- Protecting Groups : Employ -butoxycarbonyl (Boc) groups to prevent side reactions during alkylation .
- Purification : Utilize mass-directed preparative HPLC to isolate >98% pure products .
How can researchers validate the purity of synthesized compounds?
Basic Research Question
Combine orthogonal analytical techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points (e.g., 303–320°C for benzimidazole derivatives) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
What are the challenges in characterizing halogenated benzimidazolones via NMR?
Advanced Research Question
Chlorine’s quadrupolar relaxation broadens C NMR signals, complicating assignment. Solutions include:
- Decoupling Experiments : Use DEPT-135 to distinguish CH and CH groups near Cl substituents.
- 2D NMR : HSQC and HMBC correlations to resolve overlapping signals (e.g., H-C coupling for C–Cl carbons) .
- Low-Temperature NMR : Reduce conformational flexibility in DMSO- at −40°C .
How does alkyl chain length on the N1 position affect crystallinity?
Advanced Research Question
Longer alkyl chains (e.g., dodecyl) reduce crystallinity due to increased conformational flexibility. Key findings:
- Crystal Packing : Shorter chains (e.g., ethyl) form hydrogen-bonded dimers (N–H⋯O), enhancing stability .
- Dihedral Angles : Dodecyl groups exhibit ~82.9° angles relative to the benzimidazole plane, disrupting π-π stacking .
- Symmetry : Ethyl derivatives often crystallize in monoclinic systems (e.g., ), while longer chains adopt triclinic systems .
What in silico tools predict the metabolic fate of this compound?
Advanced Research Question
Use software like Schrödinger’s ADMET Predictor or SwissADME to:
- Metabolite Prediction : Identify sites for hydroxylation (CYP450-mediated) or glucuronidation (e.g., 5-chloro derivatives yield 6-hydroxy metabolites ).
- Toxicity Risk : Assess Ames test positivity (common in nitro-substituted analogs) and hERG inhibition .
Experimental validation via liver microsome assays is recommended for high-priority candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
